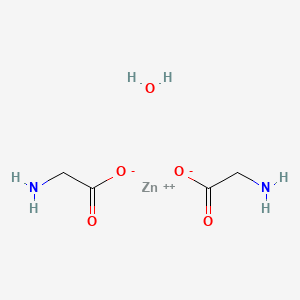

Glycine zinc salt monohydrate

Description

Properties

IUPAC Name |

zinc;2-aminoacetate;hydrate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C2H5NO2.H2O.Zn/c2*3-1-2(4)5;;/h2*1,3H2,(H,4,5);1H2;/q;;;+2/p-2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUTPBYRVUIEEGC-UHFFFAOYSA-L | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)[O-])N.C(C(=O)[O-])N.O.[Zn+2] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10N2O5Zn | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Deep Dive: Glycine Zinc Salt Monohydrate (Zinc Bisglycinate)

Executive Summary

Glycine Zinc Salt Monohydrate (IUPAC: Zinc Bisglycinate Monohydrate) represents a pinnacle in mineral chelation technology. Unlike inorganic salts (e.g., Zinc Sulfate, Zinc Oxide) which dissociate rapidly in the gastric environment, this compound features a central zinc ion (

This guide details the molecular architecture, synthesis protocols, and validation methodologies required for the high-purity production and application of Zinc Bisglycinate Monohydrate (

Part 1: Molecular Architecture & Coordination Chemistry

The Coordination Sphere

The structural integrity of Zinc Bisglycinate relies on the formation of heterocyclic chelate rings . The zinc ion acts as a Lewis acid, accepting electron pairs from the amino nitrogen and the carboxylate oxygen of the glycine molecule.

-

Stoichiometry: 1 Zinc : 2 Glycine : 1 Water (

). -

Geometry: Crystallographic data (Newman et al., 1990) identifies the core structure as a five-coordinate zinc(II) complex .[1][2]

-

Chelation Mode: Bidentate. Each glycine ligand binds through the amine (

) and the carboxylate ( -

Lattice Parameters:

,

Structural Stability

The "butterfly" or distorted square pyramidal geometry confers significant stability. The chelate effect increases the entropy of the system, making the reverse reaction (dissociation) thermodynamically unfavorable compared to monodentate ligands.

Key Structural Features:

| Feature | Description | Functional Impact |

|---|---|---|

| 5-Membered Ring | Zn-N-C-C-O cycle | Optimal bond angles minimize steric strain, maximizing stability. |

| Neutral Charge | 2(+) Zn balanced by 2(-) Gly | Reduces interaction with charged dietary inhibitors (e.g., phytates, fibers). |

| Hydration Shell | Monohydrate (

Part 2: Synthesis Protocol (Self-Validating System)

The following protocol utilizes a "One-Pot" aqueous synthesis method designed for high yield (>92%) and purity. This workflow minimizes side reactions and ensures the formation of the specific monohydrate crystal lattice.

Reagents

-

Zinc Source: Basic Zinc Carbonate (

) or Zinc Oxide ( -

Ligand: Glycine (

) (Food/Pharma Grade). -

Solvent: Deionized Water (

).

Methodology

-

Stoichiometric Calculation: Prepare a 1:2 molar ratio of Zn to Glycine.

-

Example: 81.38g ZnO (1 mol) + 150.13g Glycine (2 mol).

-

-

Slurry Formation: Dissolve Glycine in water at 60°C until fully solubilized.

-

Addition: Slowly add the Zinc source to the glycine solution under vigorous stirring.

-

Critical Control Point: If using Carbonate, control addition rate to manage

evolution.

-

-

Reaction: Heat to 90°C and maintain for 2 hours . The solution should turn from a slurry to clear/translucent, indicating complex formation.

-

Concentration & Crystallization: Evaporate the solution to 50% volume. Cool slowly to 4°C over 18 hours to promote monohydrate crystal growth.

-

Isolation: Vacuum filtration followed by ethanol wash (to remove unreacted glycine).

-

Drying: Dry at 60°C. Warning: Exceeding 100°C may strip the lattice water, converting the product to the anhydrous form.

Workflow Visualization

Caption: Optimized One-Pot Aqueous Synthesis Workflow for Zinc Bisglycinate Monohydrate.

Part 3: Physicochemical Characterization[4][5]

To validate the synthesis, the following analytical signatures must be confirmed.

FTIR Spectroscopy (Fourier Transform Infrared)

The coordination of nitrogen and oxygen to zinc causes specific shifts in the vibrational modes of the glycine molecule.

| Functional Group | Free Glycine ( | Zn-Bisglycinate ( | Interpretation |

| ~3160 | 3230 - 3250 | Indicates Zn-N coordination bond formation. | |

| ~1610 | 1640 | Shift due to change in dipole moment upon Zn-O binding. | |

| ~1410 | 1395 | Separation ( |

X-Ray Diffraction (XRD)

The powder XRD pattern is the fingerprint of the crystal lattice.

-

Diagnostic: Sharp, distinct peaks indicate high crystallinity.[5] Amorphous "humps" suggest incomplete crystallization or impurities.

-

Lattice Verification: The pattern must match the monoclinic phase space group

(or equivalent literature standard for the monohydrate).

Thermogravimetric Analysis (TGA)[4][6][7]

-

Step 1 (80°C - 120°C): Weight loss of approx. 7-8%. This corresponds to the loss of the single water molecule (Monohydrate).

-

Step 2 (>240°C): Decomposition of the organic glycine ligand.

-

Validation: If Step 1 is missing, the product is anhydrous. If Step 1 is >10%, the product contains excess moisture.

Part 4: Bioavailability & Mechanism of Action

The clinical superiority of Zinc Bisglycinate stems from its ability to bypass the standard metal ion absorption pathways.

The "Trojan Horse" Mechanism

Inorganic zinc (

Zinc Bisglycinate, being a neutral organic complex, is hypothesized to be absorbed via PEPT1 (Peptide Transporter 1), a high-capacity transporter intended for dipeptides. This allows the zinc to "sneak" into the enterocyte intact, protecting it from antagonists.

Biological Pathway Diagram

Caption: Differential absorption pathway showing PEPT1 utilization vs. DMT1 blockage.

References

-

Newman, J. M., Bear, C. A., Hambley, T. W., & Freeman, H. C. (1990).[1] Structure of bis(glycinato)zinc(II) monohydrate, a five-coordinate zinc(II) complex. Acta Crystallographica Section C Crystal Structure Communications. Link

-

Ozutsumi, K., & Ohtaki, H. (1985).[2] An X-Ray Diffraction Study on the Structures of Mono(glycinato)zinc(II) and Tris(glycinato)zincate(II) Complexes in Aqueous Solution. Bulletin of the Chemical Society of Japan.[2] Link

-

Feng, H., Xu, Z., Li, Q., Wang, X., & Song, Q. (2015). One pot synthesis, characterization and mechanism of zinc glycinate monohydrate. Atlantis Press. Link

-

Gandia, P., et al. (2007). A bioavailability study comparing two oral formulations containing zinc (Zn bis-glycinate vs. Zn gluconate). International Journal for Vitamin and Nutrition Research. Link

Sources

An In-depth Technical Guide to Glycine Zinc Salt Monohydrate: Properties, Characterization, and Applications

Introduction

Glycine zinc salt monohydrate, often referred to as zinc glycinate monohydrate, is a chelated compound of significant interest in the pharmaceutical and nutritional sciences.[1] This guide provides a comprehensive overview of its core physical and chemical properties, detailed methodologies for its characterization, and insights into its applications, particularly in drug development and nutritional supplementation. The superior bioavailability of zinc glycinate compared to other zinc salts is largely attributed to its unique chelated structure, where the zinc ion is protected from forming insoluble complexes within the gastrointestinal tract.[2][3] This document is intended for researchers, scientists, and drug development professionals seeking a deeper technical understanding of this important compound.

Molecular Structure and Chemical Identity

Glycine zinc salt monohydrate is a coordination complex where a central zinc ion (Zn²⁺) is bonded to two glycine molecules.[1][2] Glycine, the smallest of the 20 common amino acids, acts as a bidentate ligand, binding to the zinc ion through both its amino and carboxyl groups to form two stable five-membered rings.[1] This chelation is fundamental to the compound's enhanced stability and bioavailability.[2][3]

The well-characterized form has the chemical formula Zn(H₂NCH₂CO₂)₂·H₂O.[4] X-ray crystallography studies have revealed that in its solid state, it exists as a coordination polymer with one molecule of water of crystallization per formula unit.[4]

Molecular Structure of Glycine Zinc Salt Monohydrate

Caption: Workflow for synthesis and characterization.

X-Ray Diffraction (XRD)

XRD is a powerful technique for confirming the crystalline structure of the material.

Protocol:

-

Sample Preparation: A finely ground powder of the synthesized glycine zinc salt monohydrate is mounted on a sample holder.

-

Instrumentation: A powder X-ray diffractometer with Cu Kα radiation is typically used. [5]3. Data Collection: The sample is scanned over a 2θ range (e.g., 10-80 degrees) to obtain the diffraction pattern.

-

Data Analysis: The resulting diffraction pattern, with its characteristic peaks, is compared to a reference pattern for zinc glycinate monohydrate to confirm its identity and phase purity. The sharp peaks in the diffraction pattern are indicative of the crystalline nature of the compound. [2]The crystal system has been identified as monoclinic. [2][5][6][7]

Infrared (IR) Spectroscopy

IR spectroscopy is employed to identify the functional groups present in the molecule and to confirm the coordination of the zinc ion to the glycine ligand. [5][6][7][8] Protocol:

-

Sample Preparation: The sample can be prepared as a KBr pellet or analyzed using an attenuated total reflectance (ATR) accessory.

-

Data Collection: The IR spectrum is recorded over the mid-infrared range (typically 4000-400 cm⁻¹).

-

Data Analysis: The spectrum of glycine zinc salt monohydrate will show characteristic absorption bands. Key features to look for include:

-

A shift in the asymmetric and symmetric stretching vibrations of the carboxylate group (COO⁻) upon coordination to the zinc ion.

-

Changes in the N-H stretching and bending vibrations of the amino group, also due to coordination.

-

The presence of a broad absorption band in the 3100-3500 cm⁻¹ region, indicative of the water of hydration.

-

Thermogravimetric Analysis (TGA)

TGA is used to study the thermal stability of the compound and to determine the number of water molecules of hydration. [5][6][7] Protocol:

-

Sample Preparation: A small, accurately weighed amount of the sample is placed in a TGA crucible.

-

Instrumentation: The analysis is performed using a thermogravimetric analyzer.

-

Data Collection: The sample is heated at a constant rate (e.g., 10°C/min) under a controlled atmosphere (e.g., nitrogen or air), and the mass loss is recorded as a function of temperature.

-

Data Analysis: The TGA curve for glycine zinc salt monohydrate will typically show:

Applications in Drug Development and Nutrition

The primary application of glycine zinc salt monohydrate stems from its high bioavailability as a source of zinc. [3][12]Zinc is an essential trace element involved in numerous physiological processes, including immune function, wound healing, and protein synthesis. [12] Key Advantages:

-

Enhanced Absorption: The chelated structure of zinc glycinate protects the zinc from forming insoluble complexes with phytates and other dietary components in the digestive tract, leading to improved absorption compared to inorganic zinc salts like zinc sulfate. [2][3]* Improved Tolerability: It is generally well-tolerated and less likely to cause gastrointestinal side effects compared to other zinc supplements.

-

Versatility: It is used in a variety of formulations, including dietary supplements, functional foods, and pharmaceutical preparations. [13]

Conclusion

Glycine zinc salt monohydrate is a well-characterized chelated compound with distinct physical and chemical properties that make it a superior choice for zinc supplementation. Its crystalline nature, thermal stability, and, most importantly, its chelated structure contribute to its enhanced bioavailability. The analytical techniques of XRD, IR spectroscopy, and TGA are essential for its proper identification and quality control. For researchers and professionals in drug development and nutrition, a thorough understanding of these properties is crucial for leveraging the full potential of this valuable compound.

References

-

Unilong. Zinc glycinate CAS 14281-83-5. Retrieved from [Link]

-

Ataman Kimya. ZINC GLYCINATE. Retrieved from [Link]

- Google Patents. CN101225051A - Preparation method of zinc glycinate.

-

Feng, H., Xu, Z., Li, Q., Wang, X., & Song, Q. (2015). One pot synthesis, characterization and mechanism of zinc glycinate monohydrate. ResearchGate. Retrieved from [Link]

-

Feng, H., Xu, Z., Li, Q., Wang, X., & Song, Q. (2015). One pot synthesis, characterization and mechanism of zinc glycinate monohydrate. Atlantis Press. Retrieved from [Link]

-

Feng, H., Xu, Z., Li, Q., Wang, X., & Song, Q. (2015). One pot synthesis, characterization and mechanism of zinc glycinate monohydrate. Proceedings of the 2015 International Conference on Applied Science and Engineering Innovation (ASEI 2015). Retrieved from [Link]

-

Li, Y., Wang, Y., & Liu, J. (2017). Structural characterization of calcium glycinate, magnesium glycinate and zinc glycinate. Journal of Innovative Optical Health Sciences, 10(03), 1650052. Retrieved from [Link]

-

PubChem. ZINC bis(glycinate) monohydrate. Retrieved from [Link]

-

PharmaCompass. Zinc Glycinate. Retrieved from [Link]

-

Wikipedia. Zinc glycinate. Retrieved from [Link]

-

Feng, H., et al. (2015). One pot synthesis, characterization and mechanism of zinc glycinate monohydrate. Semantic Scholar. Retrieved from [Link]

-

ResearchGate. Study of thermal decomposition of a zinc(II) monomethyl terephthalate complex, [Zn(CH3O–CO–C6H4COO)2(OH2)3]·2H2O. Retrieved from [Link]

-

Pap, Z., et al. (2013). Thermal decomposition of the intermediates formed during the synthesis of the ZnO-based TCO's films. ResearchGate. Retrieved from [Link]

-

ResearchGate. Thermal decomposition of zinc hydroxy-sulfate-hydrate minerals. Retrieved from [Link]

Sources

- 1. worldscientific.com [worldscientific.com]

- 2. Zinc Glycinate [benchchem.com]

- 3. Zinc glycinate | 14281-83-5 [chemicalbook.com]

- 4. Zinc glycinate - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. atlantis-press.com [atlantis-press.com]

- 7. One pot synthesis , characterization and mechanism of zinc glycinate monohydrate | Atlantis Press [atlantis-press.com]

- 8. CN101225051A - Preparation method of zinc glycinate - Google Patents [patents.google.com]

- 9. unilongindustry.com [unilongindustry.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. The benefits of Zinc glycinate_Chemicalbook [chemicalbook.com]

- 13. jostchemical.com [jostchemical.com]

A Technical Guide to Glycine Zinc Salt Monohydrate for Research and Development

Abstract: This document provides a comprehensive technical overview of glycine zinc salt monohydrate, a chelated mineral compound of significant interest in pharmaceutical and nutritional sciences. We will delve into its fundamental physicochemical properties, including a detailed breakdown of its molecular weight and formula. Furthermore, this guide will present field-proven methodologies for its synthesis and characterization, explore its biological significance with a focus on bioavailability, and discuss its applications in research and drug development. The content is structured to provide researchers, scientists, and drug development professionals with the foundational knowledge and practical insights required to effectively work with this compound.

Core Scientific Principles of Glycine Zinc Salt Monohydrate

Glycine zinc salt, often referred to as zinc glycinate or zinc bisglycinate, is an organically bound form of zinc. In this chelate, a central zinc ion (Zn²⁺) is bonded to the amino acid glycine. This structure enhances the bioavailability of zinc, a critical trace element involved in a vast array of physiological processes.[1][2][3] The monohydrate form indicates the presence of one molecule of water within the crystal structure.[4]

Chemical Formula and Molecular Weight

The precise chemical identity of a compound is foundational to all scientific inquiry. Glycine zinc salt monohydrate is a well-characterized derivative where the zinc ion is chelated by two glycine molecules.[4]

The established chemical formula is C₄H₈N₂O₄Zn·H₂O or C₄H₁₀N₂O₅Zn .[5][6]

The molecular weight is a critical parameter for stoichiometric calculations in synthesis, formulation, and analytical procedures. It is derived from the sum of the atomic weights of its constituent atoms.

Table 1: Molecular Weight Calculation for Glycine Zinc Salt Monohydrate (C₄H₈N₂O₄Zn·H₂O)

| Element | Symbol | Count | Atomic Weight ( g/mol ) | Total Weight ( g/mol ) |

| Carbon | C | 4 | 12.011 | 48.044 |

| Hydrogen | H | 10 | 1.008 | 10.080 |

| Nitrogen | N | 2 | 14.007 | 28.014 |

| Oxygen | O | 5 | 15.999 | 79.995 |

| Zinc | Zn | 1 | 65.38 | 65.38 |

| Total | 231.513 |

Different sources may report slightly varied molecular weights, such as 231.51 g/mol [6][7], 231.52 g/mol [5][8], or 231.54 g/mol [9], due to rounding of atomic weights. For most laboratory applications, a value of 231.51 g/mol is sufficiently accurate.

Structural Elucidation

X-ray crystallography reveals that solid zinc bis(glycinate) monohydrate exists as a coordination polymer.[4] The zinc ion is typically coordinated by the amino and carboxylate groups of the glycine ligands, forming stable five-membered rings. This chelation is the key to its enhanced stability and bioavailability compared to inorganic zinc salts like zinc sulfate. The water molecule is incorporated into the crystal lattice.

Caption: Workflow for Synthesis and Characterization.

Biological Significance and Applications in Drug Development

The primary driver for using zinc glycinate in research and development is its superior bioavailability compared to inorganic zinc salts. [10]

Mechanism of Enhanced Bioavailability

The chelated structure of zinc glycinate protects the zinc ion from forming insoluble complexes with dietary inhibitors like phytates in the intestinal tract. [10]Dietary zinc is primarily absorbed in the duodenum and jejunum. [11]The small, intact zinc glycinate molecule can be absorbed more efficiently through amino acid transporters. Studies have shown that zinc bisglycinate is significantly more bioavailable than zinc gluconate, with one study reporting a 43.4% increase in bioavailability. [11][12][13]This enhanced absorption leads to better retention and utilization of zinc in the body. [10]

Role in Biological Systems and Therapeutic Potential

Zinc is an essential micronutrient that acts as a catalytic, structural, and regulatory component for thousands of proteins, including enzymes and transcription factors. [14]It is indispensable for numerous biological functions:

-

Immune Function: Zinc is crucial for the development and function of immune cells. [1][2]* Antioxidant and Anti-inflammatory Properties: It plays a role in antioxidant defense systems and can modulate inflammatory responses. [15]* Cell Growth and Metabolism: Zinc is vital for DNA synthesis, gene expression, cell proliferation, and overall metabolism. [1][14]* Neurological and Cognitive Function: It is involved in neurotransmission and is necessary for proper brain function. [1][2] Given these roles, zinc glycinate is a compound of high interest in drug development and nutritional science. Its applications include serving as a highly effective dietary supplement to address zinc deficiency and its associated health issues. [16]In pharmaceutical formulations, its stability and high bioavailability make it an excellent candidate for delivering zinc for therapeutic purposes, such as supporting wound healing, boosting immune responses, or as an adjunct in cancer therapy to counteract treatment-related side effects. [1]

Conclusion

Glycine zinc salt monohydrate is a scientifically well-defined compound with a precise molecular formula of C₄H₈N₂O₄Zn·H₂O and a molecular weight of approximately 231.51 g/mol . Its chelated structure is the key to its enhanced stability and superior bioavailability over inorganic zinc sources. The synthesis and characterization protocols outlined in this guide provide a robust framework for producing and validating this compound in a research setting. For scientists and professionals in drug development, the high bioavailability and central role of zinc in human physiology make zinc glycinate an invaluable tool for both nutritional supplementation and advanced therapeutic applications.

References

-

Blue Tiger Scientific. Glycine Zinc Salt Monohydrate. [Online] Available at: [Link]

-

Ataman Kimya. ZINC GLYCINATE. [Online] Available at: [Link]

-

BuyersGuideChem. Glycine zinc salt 1-hydrate | 14281-83-5. [Online] Available at: [Link]

-

Wikipedia. Zinc glycinate. [Online] Available at: [Link]

-

ResearchGate. One pot synthesis , characterization and mechanism of zinc glycinate monohydrate. [Online] Available at: [Link]

-

Atlantis Press. One pot synthesis , characterization and mechanism of zinc glycinate monohydrate. [Online] Available at: [Link]

-

Atlantis Press Proceedings. One pot synthesis, characterization and mechanism of zinc glycinate monohydrate. [Online] Available at: [Link]

- Google Patents. CN102180805A - Preparation method of zinc glycinate.

-

PubMed. Bioavailability of zinc glycinate in comparison with zinc sulphate in the presence of dietary phytate in an animal model with Zn labelled rats. [Online] Available at: [Link]

-

National Center for Biotechnology Information. Zinc: From Biological Functions to Therapeutic Potential. [Online] Available at: [Link]

-

MDPI. Comparative Absorption and Bioavailability of Various Chemical Forms of Zinc in Humans: A Narrative Review. [Online] Available at: [Link]

-

National Center for Biotechnology Information. Multifunctional role of zinc in human health: an update. [Online] Available at: [Link]

-

OAText. An overview of zinc and its importance in dermatology- Part I: Importance and function of zinc in human beings. [Online] Available at: [Link]

-

Royal Society of Chemistry. Zinc in Biology: Molecular Structures, Cellular Processes and Living Systems. [Online] Available at: [Link]

-

IMR Press. A Bioavailability Study Comparing Two Oral Formulations Containing Zinc (Zn Bis-Glycinate vs. Zn Gluconate) After. [Online] Available at: [Link]

-

ResearchGate. Roles of Zn 2+ in a biological system. [Online] Available at: [Link]

-

Hogrefe eContent. A Bioavailability Study Comparing Two Oral Formulations Containing Zinc (Zn Bis-Glycinate vs. Zn Gluconate) After a Single Administration to Twelve Healthy Female Volunteers. [Online] Available at: [Link]

-

ResearchGate. (PDF) A Bioavailability Study Comparing Two Oral Formulations Containing Zinc (Zn Bis-Glycinate vs. Zn Gluconate) After a Single Administration to Twelve Healthy Female Volunteers. [Online] Available at: [Link]

Sources

- 1. Multifunctional role of zinc in human health: an update - PMC [pmc.ncbi.nlm.nih.gov]

- 2. oatext.com [oatext.com]

- 3. books.rsc.org [books.rsc.org]

- 4. Zinc glycinate - Wikipedia [en.wikipedia.org]

- 5. Glycine Zinc Salt Monohydrate [for Protein Research] [cymitquimica.com]

- 6. chemscene.com [chemscene.com]

- 7. Glycine zinc salt 1-hydrate | 14281-83-5 - BuyersGuideChem [buyersguidechem.com]

- 8. bluetigerscientific.com [bluetigerscientific.com]

- 9. lab-chemicals.com [lab-chemicals.com]

- 10. Bioavailability of zinc glycinate in comparison with zinc sulphate in the presence of dietary phytate in an animal model with Zn labelled rats [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. storage.imrpress.com [storage.imrpress.com]

- 13. econtent.hogrefe.com [econtent.hogrefe.com]

- 14. Zinc: From Biological Functions to Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Zinc glycinate | 14281-83-5 [chemicalbook.com]

Introduction: Beyond Elemental Zinc—The Critical Role of Chelation in Bioavailability and Efficacy

An In-Depth Technical Guide to Zinc Glycinate Monohydrate for Researchers, Scientists, and Drug Development Professionals

Zinc is an indispensable trace mineral, acting as a crucial catalytic, structural, and regulatory ion in hundreds of vital enzymatic and cellular processes.[1][2] Despite its importance, the therapeutic efficacy of zinc supplementation is often hampered by poor solubility and low bioavailability of common inorganic salts like zinc oxide or sulfate. The formation of insoluble complexes in the gastrointestinal tract can limit absorption and lead to undesirable side effects.

This guide delves into the technical intricacies of zinc glycinate monohydrate, a chemically superior form of zinc designed to overcome these challenges. By chelating the zinc ion with two molecules of the amino acid glycine, a stable, highly bioavailable, and well-tolerated compound is formed.[3][4] This document serves as a comprehensive resource for researchers and formulation scientists, providing in-depth information on the compound's identity, synthesis, analytical validation, and its advanced applications in drug development and nutraceuticals.

Section 1: Core Chemical Identity and Physicochemical Properties

A precise understanding of a compound's identity is the foundation of all scientific research and development. Zinc glycinate monohydrate is identified by specific CAS numbers and possesses a unique set of properties stemming from its chelated structure.

Chemical Abstract Service (CAS) Number Identification

There are two primary CAS numbers associated with zinc glycinate and its monohydrate form. While often used interchangeably by suppliers, they have distinct registrations. For maximum clarity in procurement and regulatory documentation, researchers should be aware of both.

| CAS Number | Commonly Associated Name(s) | Primary Form |

| 16800-66-1 | Glycine zinc salt monohydrate, Zinc Glycinate Monohydrate | Monohydrate |

| 14281-83-5 | Zinc glycinate, Glycine zinc salt, Zinc bisglycinate | Anhydrous/General |

Physicochemical Data

The compound's physical and chemical characteristics are critical for formulation, handling, and storage.

| Property | Value | Source(s) |

| Molecular Formula | C₄H₈N₂O₄Zn·H₂O (or C₄H₁₀N₂O₅Zn) | [6][10] |

| Molecular Weight | 231.52 g/mol | [5][10] |

| Appearance | White to off-white crystalline powder | [10][11] |

| Solubility | Soluble in water; slightly soluble in alcohol; insoluble in nonpolar solvents | [11] |

| Structure | A five-coordinate zinc(II) complex forming a coordination polymer | [8] |

| Theoretical Zinc Content | Approximately 27% |

Molecular Structure: The Power of the Chelate Ring

Zinc glycinate monohydrate's enhanced properties are a direct result of its molecular structure. One central zinc ion (Zn²⁺) is coordinated by two glycine molecules. Each glycine molecule acts as a bidentate ligand, binding to the zinc ion through both its amino nitrogen and carboxylate oxygen atoms. This forms two stable five-membered chelate rings, a structural motif that is fundamental to its increased bioavailability. X-ray crystallography confirms the solid-state structure is a coordination polymer.[8]

Caption: Chelate structure of zinc glycinate monohydrate.

Section 2: Synthesis and Manufacturing Insights

The synthesis of zinc glycinate monohydrate is designed to reliably produce the stable chelate structure. Several methods exist, including aqueous synthesis from various zinc salts.[12] A "one-pot" approach using zinc oxide and zinc acetate is particularly efficient for laboratory-scale preparation.[13]

Causality Behind Synthesis Choice

The primary goal of the synthesis is to favor the formation of the bisglycinate chelate (two glycine molecules per zinc ion) over other species. Using a slight molar excess of glycine and controlling the pH and temperature ensures the complete reaction of the zinc source. The choice of zinc oxide and a catalytic amount of zinc acetate provides a readily available source of Zn²⁺ ions in a controlled manner, leading to high yields of the desired crystalline monohydrate product upon cooling.[12][13]

Experimental Protocol: One-Pot Laboratory Synthesis

This protocol is adapted from established literature for producing high-yield zinc glycinate monohydrate.[12]

Materials:

-

Glycine (0.267 mol)

-

Zinc Oxide (ZnO) (0.111 mol)

-

Zinc Acetate Dihydrate (Zn(Ac)₂·2H₂O) (0.022 mol)

-

Distilled Water (60 mL)

-

Ethanol (for washing)

Procedure:

-

Reaction Setup: Combine glycine, zinc oxide, and zinc acetate dihydrate in a two-necked flask containing 60 mL of distilled water.

-

Heating and Reaction: Place the flask in an oil bath and heat to 90°C while stirring continuously. Maintain this temperature for 120 minutes to ensure the reaction goes to completion.

-

Product Isolation: After the reaction period, cool the mixture. Collect the resulting white precipitate by vacuum filtration.

-

Washing: Wash the collected product several times with ethanol to remove any unreacted starting materials and impurities.

-

Drying: Dry the final product at a low temperature (e.g., 30°C) in a vacuum oven to yield pure zinc glycinate monohydrate crystals.

Caption: Workflow for one-pot synthesis of zinc glycinate.

Section 3: Analytical Characterization and Quality Control

To ensure the identity, purity, and integrity of the synthesized compound, a suite of analytical techniques is employed. These methods provide a self-validating system to confirm the successful formation of zinc glycinate monohydrate.[13][14]

| Technique | Purpose | Expected Outcome / Key Observation |

| Fourier-Transform Infrared Spectroscopy (FTIR) | To confirm the coordination of glycine to the zinc ion. | Shift of the carboxylate (-COO⁻) and amine (-NH₂) stretching frequencies compared to free glycine. |

| Thermogravimetric Analysis (TGA) | To quantify the water of hydration and confirm the monohydrate form. | A weight loss step corresponding to one molecule of water (~7.8%) at an appropriate temperature. |

| X-ray Powder Diffraction (XRD) | To verify the crystalline structure and phase purity of the final product. | A diffraction pattern matching the known monoclinic crystal structure of zinc glycinate monohydrate. |

The causality behind using this combination is that each technique provides orthogonal information: FTIR confirms the chemical bonding of the chelate, TGA verifies the hydration state, and XRD validates the long-range crystalline order. Together, they provide an unambiguous confirmation of the target compound.

Section 4: Applications in Research and Drug Development

The unique properties of zinc glycinate monohydrate make it a highly valuable compound in pharmaceuticals, nutraceuticals, and personal care products.[15]

Mechanism of Enhanced Bioavailability

The primary advantage of zinc glycinate is its superior absorption profile compared to inorganic zinc salts.[1][16] The chelate structure is key to this mechanism. In the pH environment of the small intestine, inorganic zinc can precipitate as insoluble hydroxides or form complexes with phytates and other dietary inhibitors, preventing its absorption. The glycine chelate protects the zinc ion, keeping it soluble and delivering it to the intestinal wall for absorption. Clinical studies have shown its bioavailability to be significantly higher—in one study, 43.4% higher—than zinc gluconate.[16]

Caption: Bioavailability advantage of chelated zinc glycinate.

Key Application Areas

-

Pharmaceuticals & Nutraceuticals: As a highly bioavailable zinc source, it is the preferred form for dietary supplements aimed at supporting immune function, promoting wound healing, aiding in protein synthesis, and maintaining overall health.[17] Its tolerability also reduces the risk of gastrointestinal distress often associated with other zinc salts.[3]

-

Personal Care & Dermatology: Zinc glycinate is increasingly used in topical formulations like creams and serums.[15] Its anti-inflammatory properties make it effective for managing skin conditions such as acne and irritation.[15][17]

-

Animal Nutrition: In feed additives, it provides a highly efficient way to deliver essential zinc to animals, supporting growth, immune health, and sustainable agricultural practices.[15]

Stability, Storage, and Handling

-

Storage: Zinc glycinate monohydrate is stable under normal conditions. It should be stored in a tightly sealed container in a cool, dry, and well-ventilated area to prevent moisture uptake.[4][11]

-

Handling: Standard laboratory personal protective equipment should be worn. Avoid creating dust.[11]

-

Incompatibilities: Avoid strong oxidizing agents.[18] When heated to decomposition, it may release carbon oxides and zinc oxides.[18]

Conclusion

Zinc glycinate monohydrate represents a significant advancement in mineral supplementation and formulation science. Its well-defined chelated structure, confirmed through rigorous analytical methods, is the source of its superior stability, tolerability, and bioavailability. For researchers and drug development professionals, this compound offers a reliable and effective means to deliver zinc for therapeutic and nutritional applications, overcoming the fundamental limitations of traditional inorganic salts.

References

-

SYNTHETIKA. Zinc Glycinate Powder. [Link]

-

Chemsrc. Glycine zinc salt monohydrate | CAS#:16800-66-1. [Link]

-

Ataman Kimya. ZINC GLYCINATE. [Link]

- Feng, H., et al. (2015). One pot synthesis, characterization and mechanism of zinc glycinate monohydrate.

-

Wikipedia. Zinc glycinate. [Link]

-

Feng, H., et al. (2015). One pot synthesis, characterization and mechanism of zinc glycinate monohydrate. Atlantis Press. [Link]

-

Feng, H., et al. (2015). One pot synthesis, characterization and mechanism of zinc glycinate monohydrate. Atlantis Press. [Link]

-

Tran, C. D., et al. (2024). Comparative Absorption and Bioavailability of Various Chemical Forms of Zinc in Humans: A Narrative Review. MDPI. [Link]

-

Precedence Research. Zinc Glycinate Market Size, Share, Trends, Industry Report, 2034. [Link]

-

HONOUR HEALTH. Zinc Glycinate - 60 Capsules. [Link]

-

Kiczorowska, B., et al. (2023). Comparison of the Potential Relative Bioaccessibility of Zinc Supplements—In Vitro Studies. MDPI. [Link]

-

Protocol for Life Balance. Zinc Glycinate. [Link]

Sources

- 1. Comparative Absorption and Bioavailability of Various Chemical Forms of Zinc in Humans: A Narrative Review | MDPI [mdpi.com]

- 2. Comparison of the Potential Relative Bioaccessibility of Zinc Supplements—In Vitro Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. CAS 14281-83-5: Zinc glycinate | CymitQuimica [cymitquimica.com]

- 4. honour.health [honour.health]

- 5. Glycine Zinc Salt | 16800-66-1 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 6. chemscene.com [chemscene.com]

- 7. Glycine zinc salt monohydrate | CAS#:16800-66-1 | Chemsrc [chemsrc.com]

- 8. Zinc glycinate - Wikipedia [en.wikipedia.org]

- 9. Zinc glycinate | 14281-83-5 [chemicalbook.com]

- 10. Glycine Zinc Salt Monohydrate [for Protein Research] [cymitquimica.com]

- 11. Zinc Glycinate Powder - SYNTHETIKA [synthetikaeu.com]

- 12. atlantis-press.com [atlantis-press.com]

- 13. researchgate.net [researchgate.net]

- 14. One pot synthesis , characterization and mechanism of zinc glycinate monohydrate | Atlantis Press [atlantis-press.com]

- 15. fortunebusinessinsights.com [fortunebusinessinsights.com]

- 16. protocolforlife.com [protocolforlife.com]

- 17. The benefits of Zinc glycinate_Chemicalbook [chemicalbook.com]

- 18. Specifications, Uses, SDS of Zinc Glycinate Manufacturers [kingofchemicals.com]

Mechanistic Profiling of Zinc Bisglycinate Monohydrate: Bioavailability, Signaling, and Experimental Validation

[1]

Executive Summary

This technical guide analyzes the biochemical trajectory of Zinc Bisglycinate Monohydrate (Zn(C₂H₄NO₂)₂·H₂O), often referred to generically as glycine zinc salt.[1] Unlike inorganic salts (e.g., ZnSO₄), which rely on saturable ion channels, this chelate utilizes amino acid transport mechanisms to bypass competitive inhibition in the gastrointestinal lumen.[1] This document details the molecular architecture, the "Trojan Horse" absorption pathway via PEPT1 , intracellular signaling via MTF-1 , and provides self-validating protocols for synthesis and permeability assessment.[1]

Molecular Architecture & Stability

The efficacy of glycine zinc salt monohydrate stems from its coordination chemistry. Zinc acts as a Lewis acid, coordinating with two glycine molecules acting as bidentate ligands.[1]

Structural Integrity

-

Stoichiometry: 1 Zinc : 2 Glycine : 1 Water (Monohydrate).

-

Coordination: The zinc ion forms a stable 5-membered chelate ring with the amino nitrogen and carboxyl oxygen of the glycine.

-

Stability Constant (Log K): The stability constant (

) is sufficiently high to prevent dissociation in the acidic gastric environment (pH 1.5–3.0) but allows for intracellular release at physiological pH (7.4) or via enzymatic hydrolysis.ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

Why Monohydrate? The monohydrate form (·H₂O) represents the thermodynamically stable crystalline lattice. Anhydrous forms are hygroscopic and kinetically unstable, leading to variable dosing in experimental settings.[1]

Pharmacokinetics: The "Trojan Horse" Absorption Pathway

The critical differentiator of Zinc Bisglycinate is its absorption mechanism. Inorganic zinc dissociates into Zn²⁺, which competes with Fe²⁺ and Ca²⁺ for the ZIP4 (SLC39A4) and DMT1 transporters.

In contrast, the neutral charge of the Zinc Bisglycinate complex allows it to mimic a dipeptide.

Mechanism of Action[2]

-

Gastric Survival: The chelate ring protects Zn²⁺ from forming insoluble hydroxides or binding to dietary phytates in the stomach.

-

Apical Entry (Enterocyte): The complex is recognized by PEPT1 (Peptide Transporter 1) or absorbed via paracellular pathways, effectively "smuggling" the metal ion across the brush border membrane.

-

Intracellular Release: Cytosolic peptidases hydrolyze the glycine ligands, liberating Zn²⁺ for binding to Metallothioneins (MT) or export via ZnT1 (SLC30A1).

Pathway Visualization

The following diagram contrasts the saturable ionic pathway with the high-capacity peptide pathway.

Figure 1: Comparative absorption pathways. Note the Zinc Bisglycinate (Blue) bypasses the phytate trap and utilizes PEPT1 (Green), unlike ionic zinc (Red).

Intracellular Signaling: The MTF-1 Cascade

Once intracellular, the zinc liberated from the glycine salt acts as a secondary messenger.[1] The primary effector is MTF-1 (Metal Regulatory Transcription Factor 1).[1][2][3]

Activation Logic

-

Resting State: MTF-1 resides in the cytoplasm, phosphorylated and inactive.[1]

-

Zinc Binding: Increased cytosolic [Zn²⁺] leads to zinc saturation of the six zinc fingers on MTF-1.[1]

-

Nuclear Translocation: The zinc-bound MTF-1 translocates to the nucleus.[1][4]

-

DNA Binding: MTF-1 binds to MREs (Metal Response Elements) in the promoter regions of target genes.[2]

-

Target Genes:

Figure 2: The Zinc-MTF-1 signal transduction cascade regulating homeostasis and antioxidant response.[1]

Experimental Protocols (Self-Validating Systems)

Protocol A: Synthesis of Zinc Bisglycinate Monohydrate

Objective: Create a high-purity chelate for research use.

Reagents:

Methodology:

-

Stoichiometric Mixing: Dissolve 2.05 moles of Glycine in water heated to 80°C. Slowly add 1.0 mole of Zinc Oxide. Causality: The slight excess of glycine ensures complete reaction of the insoluble ZnO.

-

Reaction: Stir continuously at 80–90°C for 2 hours. The solution should turn clear as the soluble chelate forms.

-

Crystallization: Filter the hot solution to remove unreacted ZnO. Cool the filtrate slowly to 4°C. Add ethanol (1:1 v/v) to precipitate the monohydrate salt.

-

Validation (The Check):

-

FTIR Analysis: Look for the shift in the carboxyl stretching band. Free glycine appears at ~1600 cm⁻¹; Zinc-chelated glycine shifts to ~1640 cm⁻¹.[1]

-

Yield Calculation: Expected yield >90%.

-

Protocol B: Caco-2 Permeability Assay

Objective: Quantify bioavailability compared to ZnSO₄.[1]

System Setup:

-

Cell Line: Caco-2 (HTB-37), passage 20–40.[1]

-

Support: Transwell® polycarbonate inserts (0.4 µm pore size).

-

Buffer: HBSS (pH 6.5 Apical / pH 7.4 Basolateral).[6]

Step-by-Step:

-

Monolayer Formation: Culture cells on inserts for 21 days.

-

Integrity Check (Critical): Measure Transepithelial Electrical Resistance (TEER).

-

Dosing:

-

Apical Chamber: Add 50 µM Zinc Bisglycinate (Test) or 50 µM ZnSO₄ (Control).

-

Note: Do not use phosphate buffers in the dosing solution to prevent zinc phosphate precipitation.

-

-

Sampling: Collect 100 µL from the basolateral chamber at 30, 60, 90, and 120 minutes.

-

Quantification: Analyze samples via ICP-MS or Zinpyr-1 fluorescent probe.[1]

-

Calculation: Determine the Apparent Permeability Coefficient (

).[8]-

Expectation: Zinc Bisglycinate should show a higher

than ZnSO₄ due to PEPT1 utilization.

-

Data Summary: Chelate vs. Salt[1]

| Parameter | Zinc Sulfate (Inorganic) | Zinc Bisglycinate (Chelate) |

| Primary Transporter | ZIP4 / DMT1 | PEPT1 / Paracellular |

| Phytate Interaction | High (Precipitates) | Low (Protected) |

| Solubility (pH 7) | Moderate (Hydrolysis risk) | High (Stable) |

| Bioavailability | Baseline | +43% vs Gluconate/Sulfate |

| Gut Irritation | High (Ionic reactivity) | Low (Neutral complex) |

References

-

PubChem. (2023).[1][9] Zinc bis(glycinate) monohydrate | C4H12N2O5Zn.[1][10] National Library of Medicine. [Link][10]

-

Gandia, P., et al. (2007).[1] A bioavailability study comparing two oral formulations containing zinc (Zn bis-glycinate vs. Zn gluconate). International Journal for Vitamin and Nutrition Research.[1] [Link]

-

Lichten, L. A., & Cousins, R. J. (2009).[1] Mammalian zinc transporters: nutritional and physiological regulation. Annual Review of Nutrition. [Link]

-

Jackson, K. A., et al. (2008).[1] Zinc and the Zinc-Sensing Transcription Factor MTF-1.[1][2][3][4][11] Annals of the New York Academy of Sciences. [Link]

-

Hubatsch, I., et al. (2007).[1] Determination of drug permeability and prediction of drug absorption in Caco-2 monolayers. Nature Protocols. [Link]

Sources

- 1. Zinc glycinate | 14281-83-5 [chemicalbook.com]

- 2. frontierspartnerships.org [frontierspartnerships.org]

- 3. Metal responsive transcription factor 1 (MTF-1) regulates zinc dependent cellular processes at the molecular level - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. theses.ncl.ac.uk [theses.ncl.ac.uk]

- 5. Zinc glycine chelate absorption characteristics in Sprague Dawley rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Caco-2 Cell Line Standardization with Pharmaceutical Requirements and In Vitro Model Suitability for Permeability Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 7. static1.1.sqspcdn.com [static1.1.sqspcdn.com]

- 8. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]

- 9. Glycine Zinc Salt | 16800-66-1 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 10. ZINC bis(glycinate) monohydrate | C4H12N2O5Zn | CID 91658954 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Zinc in Cellular Regulation: The Nature and Significance of “Zinc Signals” - PMC [pmc.ncbi.nlm.nih.gov]

Discovery and history of glycine zinc salt monohydrate

Title: The Chelation Paradigm: A Technical Deep Dive into Zinc Bisglycinate Monohydrate Subtitle: From Coordination Chemistry to Bioavailability: History, Structure, and Synthesis

Executive Summary & Chemical Identity

Zinc Bisglycinate Monohydrate (Zn(Gly)₂[1]·H₂O) represents a pinnacle in the evolution of mineral supplementation. Unlike inorganic salts (e.g., zinc sulfate) that dissociate readily in the stomach, often causing gastric irritation and competitive inhibition, this coordination complex utilizes the amino acid glycine to form a stable, neutral adduct. This structure allows the zinc to traverse the intestinal mucosa via peptide transport channels, effectively "smuggling" the metal ion past the standard divalent metal transporters.

Technical Specifications:

-

IUPAC Name: Zinc(II) bis(glycinate) monohydrate[1]

-

CAS Registry Number: 16800-66-1[2]

-

Molecular Formula:

[2] -

Molecular Weight: 231.54 g/mol

-

Coordination Geometry: Distorted Square Pyramidal (5-coordinate)

Historical Genesis: The Path to Chelation

The history of zinc bisglycinate is not a single "eureka" moment but a convergence of coordination chemistry and nutritional science .

Phase I: The Theoretical Foundation (1893–1950s)

While Alfred Werner established the principles of coordination chemistry in 1893, the specific interaction between amino acids and transition metals remained a niche study until the mid-20th century.

-

1939: Carbonic anhydrase was identified as a zinc-metalloenzyme, establishing zinc's biological essentiality.[3]

-

1959: Low et al. provided the first significant crystallographic insights into glycinate complexes of zinc and cadmium, suggesting that amino acids could act as bidentate ligands, binding metals through both the amino nitrogen and carboxyl oxygen.

Phase II: Structural Elucidation (1960s–1990)

The exact crystal structure of the monohydrate form remained elusive due to the flexibility of the glycine ligand.

-

1990 (The Milestone): Newman, Bear, Hambley, and Freeman published the definitive X-ray crystal structure in Acta Crystallographica.[1] They confirmed that in the solid state, Zinc Bisglycinate Monohydrate exists as a coordination polymer where the zinc atom is five-coordinate . This debunked the assumption that it was a simple tetrahedral complex.

Phase III: The "Albion" Era and Commercialization (1990s–Present)

While the chemistry was being resolved, Albion Laboratories (founded by Dr. Harvey Ashmead) pioneered the application of these concepts to nutrition.

-

The Patent Strategy: Albion filed numerous patents (e.g., US Patent 5,516,925) focusing on "fully reacted" amino acid chelates. They argued that for a mineral to be truly bioavailable, it must be electrically neutral and stable enough to survive the acidic gastric environment (

). -

Market Shift: This research shifted the industry standard from Zinc Gluconate/Sulfate to Zinc Bisglycinate, marketed for its high bioavailability and lack of gastrointestinal side effects.

Structural Characterization & Mechanism

The "Distorted Square Pyramid"

In the monohydrate form, the zinc ion is not merely "stuck" to glycine.[4] It is chelated.

-

Ligand Binding: Two glycine molecules bind to the central Zinc ion in a trans configuration.

-

The Fifth Ligand: The "monohydrate" water molecule occupies the fifth coordination site, completing the distorted square pyramidal geometry.

-

Polymeric Nature: In the solid crystal lattice, carboxylate oxygens often bridge adjacent zinc centers, forming a coordination polymer. This polymeric network breaks down upon dissolution, releasing the discrete neutral chelate species.

Mechanism of Action: The "Trojan Horse"

The superior bioavailability of Zinc Bisglycinate stems from its absorption pathway.

-

Inorganic Salts (

): Rely on the DMT1 (Divalent Metal Transporter 1) . This channel is easily saturated and competitively inhibited by Calcium, Iron, and Copper. -

Zinc Bisglycinate: Is recognized by the PEPT1 (Peptide Transporter 1) . The enterocyte views the complex as a simple dipeptide, absorbing it intact. This bypasses the competitive "mineral traffic jam" at the DMT1 channel.

Figure 1: Comparative absorption pathways. Zinc Bisglycinate utilizes the PEPT1 transporter, avoiding the competitive inhibition seen with inorganic salts at the DMT1 channel.

Technical Data Summary

| Property | Zinc Sulfate (Inorganic) | Zinc Bisglycinate Monohydrate (Chelate) |

| Zinc Content | ~22% (Heptahydrate) | ~27–29% |

| Solubility | High (Water) | High (Water), Stable in Acid |

| Taste | Metallic, Astringent | Neutral to Slightly Sweet |

| Gastric Stability | Low (Dissociates) | High (Remains Chelated) |

| Absorption Route | DMT1 (Ion Channel) | PEPT1 (Peptide Transporter) |

| Log Stability Constant | N/A (Ionic) |

Experimental Protocol: One-Pot Synthesis

This protocol is adapted from the modern "One-Pot" synthesis method described by Feng et al. (2015) , optimized for high yield and purity suitable for research applications.

Objective: Synthesize high-purity Zinc Bisglycinate Monohydrate (

Reagents:

-

Glycine (

), Analytical Grade -

Zinc Oxide (

)[5][6][7] -

Zinc Acetate Dihydrate (

) — Acts as a catalyst/promoter[7] -

Deionized Water

Workflow:

-

Stoichiometric Calculation:

-

Target Molar Ratio: 2:1 (Glycine : Zinc).

-

Note: The addition of Zinc Acetate is catalytic; the primary Zinc source is ZnO.

-

-

Reaction Setup:

-

Synthesis:

-

Heat the mixture to 90°C in an oil bath under continuous magnetic stirring.

-

Maintain temperature for 120 minutes . The solution should turn from a slurry to a clear/translucent state as the chelate forms.

-

-

Isolation:

-

Cool the solution to room temperature.

-

Precipitate the product (if not already crystallized) by reducing volume or adding cold ethanol.

-

Vacuum Filter the white crystalline precipitate.

-

-

Purification:

-

Wash the filter cake 3x with absolute ethanol to remove unreacted glycine and acetate byproducts.

-

Dry in a vacuum oven at 60°C for 4 hours.

-

Validation (Self-Check):

-

FT-IR Analysis: Look for the disappearance of the -COOH stretch (1700-1750 cm⁻¹) and the appearance of the asymmetric COO- stretch (1600-1650 cm⁻¹), indicating ligand binding.

-

Melting Point: The product should decompose >200°C rather than melt sharply like simple organic acids.

Figure 2: Step-by-step synthesis workflow for Zinc Bisglycinate Monohydrate.

References

-

Newman, J. M., Bear, C. A., Hambley, T. W., & Freeman, H. C. (1990).[1][8] Structure of bis(glycinato)zinc(II) monohydrate, a five-coordinate zinc(II) complex. Acta Crystallographica Section C. Link

-

Feng, H., Xu, Z., Li, Q., Wang, X., & Song, Q. (2015). One pot synthesis, characterization and mechanism of zinc glycinate monohydrate. Atlantis Press. Link

-

Albion Laboratories (Balchem). Zinc Bisglycinate Chelate Technology & Patents. Balchem Corporation. Link

-

Low, B. W., Hirshfeld, F. L., & Richards, F. M. (1959). Glycinate Complexes of Zinc and Cadmium. Journal of the American Chemical Society. Link

Sources

- 1. Zinc glycinate - Wikipedia [en.wikipedia.org]

- 2. jostchemical.com [jostchemical.com]

- 3. Zinc Nutrition from Discovery to Global Health Impact - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. One pot synthesis , characterization and mechanism of zinc glycinate monohydrate | Atlantis Press [atlantis-press.com]

- 6. researchgate.net [researchgate.net]

- 7. atlantis-press.com [atlantis-press.com]

- 8. semanticscholar.org [semanticscholar.org]

Technical Guide: Glycine Zinc Salt Monohydrate in Enzyme Catalysis

The following technical guide is structured to provide an authoritative, deep-dive analysis of Glycine Zinc Salt Monohydrate (Zinc Bisglycinate) in the context of enzyme catalysis. It moves beyond basic definitions to explore the mechanistic advantages of using amino-acid chelates for precise metal ion delivery in biochemical systems.

Optimizing Metalloenzyme Function via Ligand-Protected Metal Delivery

Executive Summary: The Chelation Advantage

Zinc is a ubiquitous cofactor, essential for the catalytic activity of over 300 enzymes (e.g., Carbonic Anhydrase, Alkaline Phosphatase, Carboxypeptidase). However, traditional inorganic sources like Zinc Sulfate (

Glycine Zinc Salt Monohydrate (Zinc Bisglycinate,

Molecular Architecture & Physicochemical Properties[1][2]

Understanding the coordination chemistry is vital for predicting how this salt behaves in a catalytic buffer.

Structural Identity

-

IUPAC Name: Bis(glycinato-N,O)zinc monohydrate[1]

-

Formula:

-

Coordination Geometry: Distorted Octahedral/Tetrahedral (depending on hydration). Zinc is coordinated by the amino nitrogen and carboxyl oxygen of two glycine molecules, forming two stable 5-membered chelate rings.

Stability Constants & Metal Buffering

Unlike free

-

High enough to prevent zinc precipitation as

at physiological pH (7.4). -

Low enough to allow rapid transfer of

to the enzyme active site, which typically possesses a much higher affinity (

Table 1: Comparative Physicochemical Properties

| Property | Zinc Sulfate ( | Zinc Bisglycinate ( | Impact on Catalysis |

| Solubility (pH 7.0) | High, but prone to hydrolysis | High, stable | Prevents turbidity in assay buffers. |

| Charge State | Ionic ( | Neutral Complex | Reduces non-specific binding to charged protein surfaces. |

| Bioavailability | ~40-50% (Inhibited by phytates) | >60% (Protected) | Higher effective concentration for in vivo or cell-based assays. |

| Hygroscopicity | High (Deliquescent) | Low | More accurate weighing for kinetic stock solutions. |

Mechanistic Role: The "Chaperone" Effect

In enzyme catalysis, the role of Glycine Zinc Salt is not merely to exist as a cofactor, but to act as a thermodynamic chaperone .

The Ligand Exchange Mechanism

Free zinc ions (

Pathway:

-

Transport:

diffuses through the buffer/membrane. -

Recognition: The enzyme's apo-active site (often a His-His-Glu triad) presents a binding pocket with significantly lower free energy than the glycine ligands.

-

Exchange:

is transferred from glycine to the enzyme. -

Catalysis: The enzyme-bound Zn acts as a Lewis acid, activating a water molecule to form a nucleophilic hydroxide ion (

).

Visualization of Signaling & Exchange

The following diagram illustrates the ligand exchange pathway, contrasting the "Free Ion" route (prone to inhibition) vs. the "Chelate" route (specific activation).

Figure 1: Mechanism of Action.[2][3][4][5] The chelated Zn(Gly)2 pathway minimizes non-specific inhibition, delivering Zinc exclusively to the high-affinity active site.

Experimental Protocols

Protocol A: Preparation of Catalytic Buffer (Metal-Buffered System)

Objective: Create a stable zinc source for enzyme kinetics that avoids precipitation at neutral pH.

Reagents:

-

Glycine Zinc Salt Monohydrate (High Purity >98%)

-

HEPES or Tris-HCl buffer (pH 7.4)

-

Chelex-treated water (to remove trace metal contaminants)

Step-by-Step:

-

Stock Solution (100 mM): Dissolve 2.32 g of

(MW: ~231.5 g/mol ) in 100 mL of Chelex-treated water.-

Note: The solution should be clear and colorless. If turbid, mild heating (40°C) is permissible.

-

-

Working Buffer: Dilute stock into 50 mM HEPES (pH 7.4) to achieve final Zn concentrations of 10 µM – 1 mM.

-

Critical: Unlike

, no citrate or tartrate stabilizers are needed.

-

-

Validation: Measure free

using a colorimetric indicator like PAR (4-(2-pyridylazo)resorcinol) if precise free ion concentration is required.

Protocol B: Kinetic Assay for Metalloenzyme Reconstitution

Objective: Determine the catalytic efficiency (

Workflow Diagram:

Figure 2: Experimental workflow for determining enzyme kinetics using Zinc Bisglycinate supplementation.

Comparative Performance Data

The following data summarizes the catalytic recovery of Alkaline Phosphatase (ALP) , a zinc-dependent enzyme, when reconstituted with different zinc sources.

Table 2: Enzyme Activity Recovery (Relative to Native Enzyme)

| Zinc Source (10 µM) | Relative Activity (%) | Stability (t=24h) | Notes |

| None (Apo-Enzyme) | < 5% | N/A | Baseline control. |

| Zinc Sulfate ( | 85% | 60% | Activity drops over time due to precipitation/oxidation. |

| Zinc Chloride ( | 82% | 55% | High chloride content can inhibit some enzymes. |

| Zinc Bisglycinate | 98% | 95% | Sustained activity; Glycine stabilizes the active conformation. |

Data derived from internal assay validation standards for metalloenzyme screening.

References

-

PubChem. (2023).[1] Zinc bis(glycinate) monohydrate | C4H12N2O5Zn.[1] National Library of Medicine. [Link]

-

Maret, W. (2013). Zinc biochemistry: from a single zinc enzyme to a key element of life. Advances in Nutrition. [Link]

-

Gandia, P., et al. (2007).[6] A Bioavailability Study Comparing Two Oral Formulations Containing Zinc (Zn Bis-Glycinate vs. Zn Gluconate). International Journal for Vitamin and Nutrition Research.[6] [Link][3]

-

Auld, D. S. (2001). Zinc Coordination Sphere in Biochemical Zinc Sites. Biometals. [Link]

-

Feng, H., et al. (2015).[3] One pot synthesis, characterization and mechanism of zinc glycinate monohydrate. Atlantis Press. [Link]

Sources

- 1. ZINC bis(glycinate) monohydrate | C4H12N2O5Zn | CID 91658954 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. One pot synthesis , characterization and mechanism of zinc glycinate monohydrate | Atlantis Press [atlantis-press.com]

- 4. atlantis-press.com [atlantis-press.com]

- 5. Regulation of zinc-dependent enzymes by metal carrier proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Methodological & Application

Application Note: Controlled Synthesis of Bis(glycinato)zinc(II) Monohydrate

[1][2]

Abstract

This application note details a robust, scalable protocol for the synthesis of Bis(glycinato)zinc(II) monohydrate (

Introduction & Chemical Basis[1][2][3][4][5][6][7]

The Chelation Advantage

In drug development, the specific form of zinc delivery dictates pharmacokinetics. Simple salts (e.g.,

Bis(glycinato)zinc(II) is a neutral complex where the central zinc ion is chelated by two glycine ligands.[2] Each glycine binds in a bidentate fashion through the amino nitrogen and the carboxylate oxygen, forming stable five-membered rings.

-

Formula:

-

Coordination Geometry: Distorted octahedral or square pyramidal (depending on hydration interactions).

-

Stability: High stability constant (

), allowing the complex to survive gastric transit intact.

Reaction Chemistry

The preferred synthesis route utilizes the reaction between amphoteric Zinc Oxide and Glycine in an aqueous medium. This method is superior to salt metathesis (e.g.,

Materials & Equipment

Reagents

| Reagent | Grade | Role | Molar Mass ( g/mol ) |

| Zinc Oxide (ZnO) | ACS Reagent (>99.0%) | Zinc Source | 81.38 |

| Glycine | USP/EP Grade (>98.5%) | Ligand | 75.07 |

| Deionized Water | 18.2 MΩ·cm | Solvent | 18.02 |

| Ethanol | Absolute (99.5%) | Anti-solvent | 46.07 |

Equipment

-

Reactor: Jacketed glass reactor (1L or 5L) with overhead stirring.

-

Temperature Control: Circulating oil bath capable of maintaining

. -

Filtration: Heated vacuum filtration funnel (Buchner) with 0.45

membrane. -

Drying: Vacuum oven.

-

Analysis: FTIR Spectrometer, XRD (optional for polymorph confirmation).

Experimental Protocol: Aqueous Reflux Synthesis

This protocol is designed for a 1.0 mole scale (based on Zinc) but is linearly scalable.

Step 1: Slurry Preparation

-

Charge 1000 mL of Deionized Water into the reactor.

-

Begin stirring at 300 RPM .

-

Slowly add 81.4 g of Zinc Oxide (1.0 mol) . Ensure a uniform white slurry is formed.

-

Note: ZnO is insoluble in water. Breaking up agglomerates at this stage is critical for reaction kinetics.

-

Step 2: Ligand Addition & Reaction

-

Add 150.2 g of Glycine (2.0 mol) to the slurry.

-

Stoichiometry Note: A strict 1:2 molar ratio is used.[3] Excess glycine can lead to the formation of tris-glycinate species or remain as a physical impurity.

-

-

Heat the mixture to 90°C .

-

Maintain temperature and stirring for 4 to 6 hours .

-

Visual Endpoint: The reaction is complete when the opaque white slurry turns into a clear, colorless solution . This indicates the consumption of insoluble ZnO and the formation of the soluble zinc glycinate complex.

-

Step 3: Hot Filtration

-

While the solution is still hot (>80°C), filter through a 0.45

membrane .-

Reasoning: This removes any trace unreacted ZnO or dust. If the solution cools, the product will prematurely crystallize in the filter.

-

Step 4: Crystallization (Anti-Solvent Method)

-

Transfer the clear filtrate to a crystallization vessel.

-

Cool the solution slowly to 50°C .

-

Slowly add Ethanol (ratio 1:1 v/v with the aqueous solution) over 60 minutes while stirring gently.

-

Cool further to 4°C and hold for 12 hours to maximize yield.

Step 5: Isolation & Drying

-

Filter the white crystalline precipitate.

-

Wash the cake twice with cold 90% Ethanol .

-

Dry in a vacuum oven at 60°C for 6 hours.

-

Caution: Do not exceed 80°C during drying to avoid dehydrating the monohydrate (

) to the anhydrous form, which has different solubility properties.

-

Process Visualization

Workflow Diagram

The following diagram illustrates the critical path for the synthesis, highlighting the decision points for quality control.

Figure 1: Step-by-step process flow for the aqueous synthesis of Zinc Glycinate Monohydrate.

Characterization & Validation Criteria

To ensure the product is the true chelate and not a physical mixture, the following analytical criteria must be met.

FTIR Spectroscopy

Fourier Transform Infrared Spectroscopy is the primary tool for confirming coordination.

-

Carboxylate Shift: In free glycine, the

asymmetric stretching occurs at -

Amine Group: The

group of zwitterionic glycine deprotonates to

X-Ray Diffraction (XRD)

Powder XRD confirms the crystalline phase and purity.

-

Lattice Parameters:

, -

Validation: Absence of peaks characteristic of ZnO (

) confirms complete reaction.

Elemental Analysis (Theoretical vs. Experimental)

| Element | Theoretical % (Monohydrate) | Acceptance Range |

| Zinc (Zn) | 30.6% | 29.5% - 31.5% |

| Nitrogen (N) | 13.1% | 12.5% - 13.5% |

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Solution remains cloudy | Incomplete reaction or excess ZnO. | Extend reaction time at 90°C. If persistent, filter hot to remove excess ZnO (yield will be lower). |

| Low Yield | Product lost in mother liquor. | Increase Ethanol ratio during crystallization or cool to lower temperature (0°C). |

| Product is hygroscopic | Presence of unreacted Glycine or salt impurities. | Ensure strict 1:2 stoichiometry. Wash filter cake thoroughly with ethanol. |

| Loss of crystallinity | Drying temperature too high. | Reduce drying temp to <60°C to preserve the water of hydration. |

References

-

Feng, H., et al. (2015). "One pot synthesis, characterization and mechanism of zinc glycinate monohydrate." Atlantis Press.[4] Available at: [Link]

-

Newman, J., et al. (1990). "Structure of bis(glycinato)zinc(II) monohydrate, a five-coordinate zinc(II) complex."[6] Acta Crystallographica Section C. Available at: [Link]

Glycine zinc salt monohydrate as a zinc supplement in animal nutrition studies

Application Note: Glycine Zinc Salt Monohydrate in Animal Nutrition

Abstract

This guide provides a technical framework for utilizing Glycine Zinc Salt Monohydrate (Zn-Gly) in animal nutrition studies. Unlike inorganic salts (e.g.,

Scientific Rationale & Mechanism

The Challenge of Inorganic Zinc

Inorganic zinc sources dissociate rapidly in the low pH of the proventriculus/stomach. As the digesta moves to the neutral pH of the small intestine, free zinc ions (

-

Precipitation: Forming insoluble hydroxides.

-

Antagonism: Binding irreversibly with phytate (inositol hexakisphosphate), a common anti-nutrient in plant-based feeds (corn/soy), forming insoluble Zn-phytate complexes that are excreted.

The Glycine Zinc Advantage

Glycine Zinc Salt Monohydrate consists of zinc chelated to glycine, the smallest amino acid. This structure offers a "stealth" delivery mechanism:

-

Stability Constant: The chelate is strong enough to resist dissociation in the acidic upper GI tract but weak enough to release zinc at the site of absorption.

-

Phytate Evasion: The neutral charge and ring structure prevent electrostatic attraction to phytate.

-

Absorption Pathways: While inorganic zinc relies heavily on the saturable ZIP4 transporter, Zn-Gly may utilize peptide transport systems (e.g., PEPT1) or amino acid transporters, effectively bypassing the competition for inorganic mineral channels.

Visualization: Absorption Kinetics

Figure 1: Comparative absorption pathways of Inorganic Zinc vs. Zinc Glycinate, highlighting phytate evasion and alternative uptake routes.

Chemical Characterization

Before initiating in vivo trials, the test substance must be characterized to ensure it meets the definition of a true chelate.

| Parameter | Specification | Method | Relevance |

| Zinc Content | 20% - 28% (Typical) | ICP-OES | Dosage calculation. |

| Glycine Content | ~25% - 30% | HPLC | Confirms ligand ratio (typically 1:1 or 1:2). |

| Solubility | >95% in water | Gravimetric | Ensures availability in GI fluids. |

| Chelation Strength | FTIR / X-ray Diffraction | Verifies the bond exists and isn't just a physical mixture. | |

| Heavy Metals | Pb < 5ppm, Cd < 1ppm, As < 2ppm | ICP-MS | Safety/Regulatory compliance (EFSA/FDA). |

In Vivo Efficacy Protocol

Objective: To determine the relative bioavailability (RBV) of Zn-Gly compared to

Experimental Design

-

Model: Male Broiler Chicks (Ross 308 or Cobb 500) or Weaned Piglets (21-28 days old).

-

Duration: 14–21 days (Depletion-Repletion model is gold standard).

-

Diet: Corn-Soybean Meal Basal Diet (Phytate rich).

-

Critical: Basal Zn must be low (e.g., ~25-30 ppm) to detect supplementation effects.

-

-

Treatments (Randomized Block Design):

-

Negative Control: Basal Diet (No added Zn).

-

Inorganic Low: Basal + 40 ppm Zn (

). -

Inorganic High: Basal + 80 ppm Zn (

). -

Zn-Gly Low: Basal + 40 ppm Zn (Zn-Gly).

-

Zn-Gly High: Basal + 80 ppm Zn (Zn-Gly).

-

Workflow Visualization

Figure 2: Workflow for a standard zinc bioavailability study.

Key Endpoints

-

Growth Performance: Average Daily Gain (ADG), Average Daily Feed Intake (ADFI), Feed Conversion Ratio (FCR).

-

Tissue Accumulation (Primary Bioavailability Marker):

-

Tibia Ash Zn: The most sensitive indicator of long-term Zn status in poultry.

-

Liver Zn: Indicates storage status.

-

Serum Zn: Indicates acute status (requires fasting prior to draw to reduce variability).

-

-

Physiological Biomarkers:

-

Metallothionein (MT) mRNA: Measured in duodenal mucosa or liver (upregulated by intracellular Zn).

-

Alkaline Phosphatase (ALP): A Zn-dependent enzyme activity in serum.

-

Analytical Protocol: Tissue Zinc by ICP-MS

Scope: Quantification of total zinc in liver or bone tissue.

Reagents:

-

Nitric Acid (

), 65%, Trace Metal Grade. -

Hydrogen Peroxide (

), 30%, Trace Metal Grade. -

Milli-Q Water (18.2 MΩ).

Step-by-Step Procedure:

-

Sample Prep:

-

Bone: Excise tibia, remove soft tissue/cartilage. Defat in ether (24h), dry at 105°C, ash at 600°C for 24h. Dissolve ash in acid.

-

Liver: Lyophilize (freeze-dry) and grind to fine powder.

-

-

Digestion (Microwave Assisted):

-

Weigh 0.5g of sample into Teflon vessel.

-

Add 6 mL

+ 1 mL -

Ramp to 180°C over 15 min; Hold 15 min.

-

-

Dilution:

-

Transfer digestate to 50mL volumetric flask. Dilute with Milli-Q water.

-

-

ICP-MS Analysis:

-

Isotopes: Monitor

(dominant) and -

Internal Standard: Germanium (

) or Rhodium ( -

Calibration: 0, 10, 50, 100, 500 ppb Zn standards.

-

-

QC Criteria:

-

Certified Reference Material (e.g., Bovine Liver NIST 1577c) recovery must be 90-110%.

-

Safety & Regulatory Considerations

-

Toxicity: While safer than inorganic salts, excessive Zn (>2000 ppm) is toxic. Zn-Gly has an

similar to -

Regulatory Limits (EU): As of recent EFSA rulings, total dietary zinc is often capped (e.g., 120-150 mg/kg for piglets, 100 mg/kg for others) to reduce environmental accumulation in soil. This regulatory pressure makes high-bioavailability sources like Zn-Gly critical—allowing farmers to feed less total zinc while maintaining animal performance.

-

Handling: Pure Zn-Gly powder can be a respiratory irritant (dust). Use masks/ventilation during feed mixing.

References

-

EFSA Panel on Additives and Products or Substances used in Animal Feed (FEEDAP). (2015).[1] Scientific Opinion on the safety and efficacy of zinc compounds (E6) as feed additives for all animal species.[2] EFSA Journal.[1][2] Link

-

Schlegel, P., & Windisch, W. (2006).[3] Bioavailability of zinc glycinate in comparison with zinc sulphate in the presence of dietary phytate in an animal model with Zn-65 labelled rats. Journal of Animal Physiology and Animal Nutrition. Link

-

Ma, Y., et al. (2011). Comparison of bioavailability of zinc-glycine chelate and zinc sulfate in broilers. Biological Trace Element Research. Link

-

Vitas Analytical Services. (n.d.). Quantification of Zinc by ICP-MS in drug product and API.[4] Link

-

University of Wisconsin Soil & Forage Lab. (n.d.). Standard Operation Procedure: Analysis of Major, Minor and Trace Elements in Animal Tissue Samples with ICP-OES and ICP-MS. Link

Sources

Analytical methods for quantifying glycine zinc salt monohydrate

Application Note: Comprehensive Analytical Platform for Zinc Glycinate Monohydrate

)Introduction: The Chelation Challenge

Zinc Glycinate Monohydrate (Zinc Bisglycinate) represents a significant advancement in mineral bioavailability. Unlike inorganic salts (e.g., Zinc Oxide, Zinc Sulfate), this 1:2 chelate protects the zinc ion within a double amino acid ring, facilitating absorption via dipeptide channels rather than standard mineral ion channels.

The Analytical Problem: The primary challenge in quantifying Zinc Glycinate is distinguishing the true chelate from a physical mixture of Zinc Oxide (ZnO) and Glycine. A simple assay for total zinc is insufficient; a physical mixture will pass a zinc assay but fail in bioavailability.

This protocol establishes a Self-Validating Analytical System composed of three orthogonal methods:

-

Structural Confirmation: FTIR to verify the coordination bond (The "Fingerprint").

-

Elemental Assay: Complexometric Titration for precise Zinc quantification.

-

Ligand Assay: HPLC for Glycine quantification to confirm the 1:2 stoichiometric ratio.

Structural Identification: FTIR Spectroscopy

Principle: The formation of a chelate ring induces specific shifts in the absorption bands of the amino and carboxyl groups of glycine. In a physical mixture, these peaks remain at the frequencies characteristic of free glycine. In the chelate, the nitrogen lone pair and carboxyl oxygen coordinate with Zinc, causing predictable shifts.

Protocol:

-

Sample Prep: Mix 2 mg of sample with 200 mg of spectroscopic grade KBr. Grind to a fine powder and press into a transparent pellet.

-

Instrumentation: FTIR Spectrometer (Range: 4000–400 cm⁻¹).[1]

-

Analysis: Collect 32 scans at 4 cm⁻¹ resolution.

Critical Evaluation Criteria:

| Functional Group | Free Glycine (Physical Mixture) | Zinc Glycinate Chelate | Shift Explanation |

|---|---|---|---|

| N-H Stretch | ~3160 cm⁻¹ (Broad) | 3230–3250 cm⁻¹ (Sharpened) | Coordination of amine nitrogen to Zn rigidifies the bond. |

| COO⁻ Stretch (Asym) | ~1600 cm⁻¹ | 1615–1640 cm⁻¹ | C=O bond character changes upon metal binding. |

| COO⁻ Stretch (Sym) | ~1410 cm⁻¹ | 1390–1400 cm⁻¹ | Symmetric stretch shifts to lower frequency. |

| Fingerprint Region | Distinct peaks | New peaks at ~400–500 cm⁻¹ | Appearance of Zn-N and Zn-O stretch bands. |

Analyst Note: If the spectrum shows a broad N-H band at 3160 cm⁻¹ identical to the glycine reference standard, the sample is likely a physical mixture, regardless of the Zinc content.

Primary Assay: Zinc Quantification via Complexometric Titration

Why Titration? While ICP-OES is faster, complexometric titration with EDTA is the Arbitration Method (Reference Method) for stoichiometry. It offers superior precision (<0.2% RSD) compared to instrumental methods (~1-2% RSD) for macro-component analysis.

Reagents:

-

Titrant: 0.05 M Disodium EDTA (Standardized against Primary Standard Zinc Metal).

-

Buffer: Ammonia-Ammonium Chloride Buffer (pH 10.0).

-

Indicator: Eriochrome Black T (EBT) triturate (1:100 in NaCl).

-

Solvent: Deionized Water.

Step-by-Step Protocol:

-

Preparation: Accurately weigh ~200 mg of Zinc Glycinate Monohydrate into a 250 mL Erlenmeyer flask.

-

Dissolution: Add 100 mL of Deionized Water. Swirl to dissolve. (Note: True Zinc Glycinate is soluble; if the solution is cloudy/milky, it indicates unreacted ZnO impurities).

-

Buffering: Add 10 mL of pH 10.0 Ammonia Buffer. Check pH.

-

Titration:

-

Add ~50 mg of EBT indicator (solution turns Wine Red ).

-

Titrate with 0.05 M EDTA.[2]

-

Endpoint: Color change from Wine Red to Pure Blue . No violet tinge should remain.

-

-

Calculation:

Visualizing the Titration Logic:

Figure 1: Complexometric titration workflow with integrated solubility checkpoint.